![molecular formula C10H8Cl3N3O B1667381 Anagrelidhydrochlorid CAS No. 58579-51-4](/img/structure/B1667381.png)
Anagrelidhydrochlorid
Übersicht
Beschreibung
Anagrelide Hydrochloride is a pharmaceutical compound primarily used for the treatment of essential thrombocytosis, a condition characterized by the overproduction of blood platelets. This compound is known for its ability to reduce elevated platelet counts and mitigate the risk of thromboembolic events. It is marketed under various trade names, including Agrylin and Xagrid .
Wissenschaftliche Forschungsanwendungen
Indications and Uses
Anagrelide is primarily indicated for:
- Essential Thrombocythemia (ET) : It is used as a second-line treatment for patients who are intolerant to or have not responded to hydroxyurea, another cytoreductive therapy .
- Myeloproliferative Neoplasms (MPNs) : It is effective in managing thrombocytosis associated with various MPNs .
Efficacy Studies
- Platelet Reduction : Clinical studies have shown that anagrelide can achieve a ≥50% reduction in platelet counts in approximately 93% of patients with ET resistant to other therapies .
- Comparison with Hydroxyurea : An observational study involving over 3,600 patients indicated that anagrelide has comparable efficacy to hydroxyurea in long-term platelet control, although hydroxyurea may have a slightly better safety profile regarding thromboembolic events .
Case Studies
Several case reports highlight the effectiveness of anagrelide:
- A study reported that patients treated with anagrelide experienced significant symptom relief from headaches and visual disturbances associated with high platelet counts .
- Another case highlighted the successful management of a patient with ET who had previously failed other treatments, demonstrating anagrelide's role as a viable alternative in challenging cases .
Side Effects and Tolerability
Common side effects include:
- Headache
- Tachycardia
- Gastrointestinal disturbances (nausea, diarrhea)
These side effects often subside after a few weeks of treatment. Approximately 20% of patients discontinue therapy due to adverse effects or insufficient response .
Pharmacokinetics
Anagrelide exhibits variable pharmacokinetics based on age. A study found that elderly patients had higher plasma concentrations of anagrelide compared to younger patients, suggesting age-related differences in drug metabolism . The bioavailability is approximately 70%, and peak plasma concentrations are typically reached within one hour after oral administration .
Summary Table of Clinical Findings
Study/Case | Patient Population | Key Findings | |
---|---|---|---|
Observational Study | 3,600 patients | Comparable efficacy to hydroxyurea | Anagrelide is effective for long-term management |
Case Report 1 | ET patient resistant to therapy | Significant reduction in symptoms | Effective alternative treatment |
Pharmacokinetics Study | 24 patients (young vs elderly) | Higher plasma concentrations in elderly | Age affects pharmacokinetics but not platelet response |
Wirkmechanismus
Target of Action
Anagrelide hydrochloride primarily targets platelet-producing cells . It is used to lower dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . The drug suppresses transcription factors necessary for the synthesis and maturation of these cells .
Mode of Action
Anagrelide hydrochloride interacts with its targets by suppressing the expression of transcription factors necessary for the synthesis and maturation of platelet-producing cells . This interaction results in a decrease in platelet counts . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of anagrelide therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Biochemical Pathways
Anagrelide hydrochloride affects the biochemical pathways involved in platelet production. It inhibits the maturation and thereby the size and ploidy of megakaryocytes . The underlying molecular mechanism is under investigation .
Pharmacokinetics
It is known that the drug has a relatively short residence time in the body .
Result of Action
The primary result of Anagrelide hydrochloride’s action is a decrease in platelet counts . This reduction in platelet counts helps to treat thrombocythemia in patients with myeloproliferative neoplasms . The drug’s action may also lead to a slight shortening of the platelet lifespan .
Action Environment
It is known that the drug’s pharmacological effect is reliant on a gradual suppression of platelet-producing cells , suggesting that factors affecting cell growth and division could potentially influence the drug’s action.
Biochemische Analyse
Biochemical Properties
Anagrelide hydrochloride interacts with various biomolecules to exert its effects. It is known to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This inhibition disrupts the post-mitotic phase of megakaryocyte development, resulting in a reduction in their size and ploidy .
Cellular Effects
Anagrelide hydrochloride has a significant impact on cellular processes. It decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This effect is reflected in reduced platelet counts within 7 to 14 days of administration .
Molecular Mechanism
Anagrelide hydrochloride exerts its effects at the molecular level through several mechanisms. It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 . These inhibitions disrupt the maturation of platelets from megakaryocytes .
Temporal Effects in Laboratory Settings
The effects of Anagrelide hydrochloride change over time in laboratory settings. The drug has a relatively short residence time in the body, necessitating twice or four times daily dosing . The pharmacological effect of Anagrelide hydrochloride therapy, which relies on a gradual suppression of platelet-producing cells, may take 7 to 14 days to be reflected in reduced platelet counts .
Dosage Effects in Animal Models
In animal models, the effects of Anagrelide hydrochloride vary with different dosages. For instance, in rats, a higher incidence of uterine adenosarcoma was observed at dose levels 174 times human AUC exposure .
Metabolic Pathways
Anagrelide hydrochloride is involved in several metabolic pathways. It is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .
Transport and Distribution
It is known that the drug is primarily eliminated through the urine, with less than 1% of the drug being eliminated unchanged .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Anagrelid-Hydrochlorid umfasst mehrere Schritte:
- Herstellung von 2,3-Dichlorbenzylalkohol.
- Umwandlung in 2,3-Dichlor-6-nitrobenzylalkohol.
- Bildung von 2,3-Dichlor-6-nitryl-benzylchlorid.
- Synthese von N-(2,3-Dichlor-6-nitrobenzyl)glycinethylesterhydrochlorid.
- Reduktion zu N-(6-Amino-2,3-dichlorobenzyl)glycinethylester.
- Bildung des rohen Anagrelid-Hydrochloridprodukts.
- Endgültige Reinigung zur Gewinnung von Anagrelid-Hydrochlorid .
Industrielle Produktionsmethoden: Ein verbessertes industrielles Verfahren umfasst die Herstellung einer Suspension von Anagrelid-Base in einem Alkohol, Erhitzen, Zugabe von Wasser, Ansäuern, Rückfluss, Abkühlen, Filtrieren und Trocknen, um Anagrelid-Hydrochlorid-Monohydrat-Kristalle zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Anagrelid-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Umwandlung der Verbindung in ihre oxidierte Form.
Reduktion: Reduktion von Nitrogruppen zu Aminogruppen während der Synthese.
Substitution: Chloratome im Benzylring können durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Verwendet Oxidationsmittel wie Salpetersäure.
Reduktion: Setzt Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators ein.
Substitution: Umfasst Reagenzien wie Natriumhydroxid und andere Nukleophile.
Hauptprodukte:
Oxidation: Produziert oxidierte Derivate von Anagrelid.
Reduktion: Liefert Aminoderivate.
Substitution: Führt zu substituierten Benzylderivaten
Vergleich Mit ähnlichen Verbindungen
Hydroxyurea: Another platelet-reducing agent used for similar indications.
Busulfan: Used in the treatment of chronic myeloid leukemia and other myeloproliferative disorders.
Comparison:
Hydroxyurea: While effective, it has potential leukemogenic effects with long-term use.
Busulfan: Anagrelide Hydrochloride has a better response rate and is better tolerated compared to Busulfan.
Biologische Aktivität
Anagrelide hydrochloride is a pharmacological agent primarily utilized for its platelet-lowering effects in conditions such as essential thrombocythemia (ET) and other myeloproliferative disorders. This article explores its biological activity, including its mechanism of action, efficacy in clinical settings, and associated case studies.
Anagrelide functions as an inhibitor of phosphodiesterase 3A (PDE3A), although its primary effects on platelet reduction are not directly linked to this inhibition. Instead, it appears to suppress transcription factors necessary for the maturation of megakaryocytes, which are the precursor cells for platelets. The compound has an IC50 of approximately 36 nM for PDE3A and 26 nM for thrombopoietin-induced megakaryocytopoiesis in isolated human CD34+ progenitor cells .
Metabolism and Pharmacokinetics
Anagrelide is extensively metabolized in the liver, primarily by cytochrome P450 1A2, into two major active metabolites:
- 3-Hydroxy-anagrelide (BCH24426)
- RL603
The 3-hydroxy metabolite exhibits a potency for inhibiting PDE3 that is approximately 40 times greater than that of the parent drug . The pharmacokinetic profile shows a bioavailability of around 70% when taken orally, with peak plasma concentrations reached within one hour .
Clinical Efficacy
Anagrelide has been evaluated in several clinical studies, particularly focusing on patients with ET and those resistant to hydroxyurea treatment.
Case Studies
-
Efficacy in Essential Thrombocythemia :
A study involving patients with ET refractory to hydroxyurea reported that anagrelide reduced platelet counts significantly. The median platelet count decreased from 1136.05 G/l to 480.98 G/l (56% reduction) within a median response time of 3-4 weeks. Complete remission was achieved in 55% of patients . -
Hydroxyurea-Resistant Thrombocytosis :
In a phase II trial involving patients with chronic myeloid leukemia (CML) exhibiting hydroxyurea-resistant thrombocytosis, anagrelide was administered at an initial dose of 2.0 mg/day. A response rate of 71% was observed, with more than a 50% reduction in platelet counts noted within approximately four weeks .
Side Effects and Safety Profile
While anagrelide is generally well-tolerated, it can lead to side effects such as headache, fluid retention, palpitations, and gastrointestinal disturbances . Notably, there have been reports linking anagrelide use to increased thrombotic events despite its efficacy in lowering platelet counts. For instance, one case highlighted a patient who developed acute myocardial infarction while on anagrelide therapy .
Comparative Biological Activity
A comparative study examined the biological activities of anagrelide and its metabolites on hematopoietic progenitor cells. It was found that neither anagrelide nor its metabolites affected the early expansion of CD34+ cells but did influence megakaryocyte differentiation and migration .
Parameter | Anagrelide | 3-Hydroxy-anagrelide | RL603 |
---|---|---|---|
PDE3A Inhibition (IC50) | 36 nM | >1 µM | Not specified |
Platelet Reduction Efficacy | Significant | Similar | Not specified |
Metabolism | Liver (CYP1A2) | Active | Active |
Eigenschaften
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWRQCIPWUCNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58579-51-4 | |
Record name | Anagrelide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58579-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anagrelide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANAGRELIDE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ANAGRELIDE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANAGRELIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.